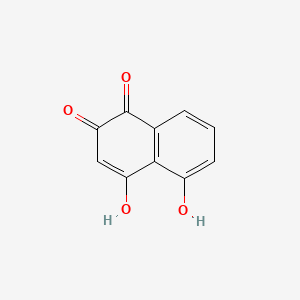

2,5-Dihydroxynaphthalene-1,4-dione

説明

2,5-Dihydroxynaphthalene-1,4-dione is recognized for its stable tautomeric forms and its significant role as a starting material for various synthetic applications. It has been found as a component of many dyes and exhibits notable biological activity, thus attracting interest in its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

Efficient synthesis methods have been developed for derivatives of this compound, utilizing reactions in aqueous media, showcasing the compound's versatility as a precursor. Notably, the clean synthesis of 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives illustrates the compound's adaptability in chemical synthesis (Noroozi Tisseh & Bazgir, 2009).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied, revealing insights into its chemical behavior and reactivity. Studies include the efficient isolation and desymmetrization of its tautomers, highlighting the structural versatility of this compound (Kündig et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of this compound has been explored through various reactions, including copper-catalyzed cascade reactions and palladium(II)-catalyzed oxidative annulations, demonstrating its potential in synthesizing complex organic molecules (Yan et al., 2021; Sun et al., 2020).

Physical Properties Analysis

Research on the physical properties of this compound derivatives, such as fluorescence, highlights their potential applications in materials science, demonstrating their utility beyond mere chemical interest (Dabiri et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound, including its redox behavior and interaction with various catalysts, have been thoroughly investigated. These studies provide valuable insights into its stability, reactivity, and potential applications in synthesis and material science (Munir et al., 2013).

科学的研究の応用

Synthesis and Reactivity

The synthesis of 2,5-dihydroxynaphthalene-1,4-dione derivatives has been explored for their utility in creating high-quality dyes and pigments, with applications in fields such as high-performance polymers and organic electronics. The synthesis routes often involve eco-friendly processes, highlighting the compound's versatility and the interest in sustainable chemistry practices. The compound's reactivity, especially in creating diketopyrrolopyrroles, underscores its significance in developing advanced materials with desirable optical properties (Grzybowski & Gryko, 2015).

Environmental Biodegradation

Research has also delved into the biodegradation of compounds related to this compound, particularly phthalate esters, which share a structural resemblance. Studies demonstrate that bacteria play a crucial role in degrading these compounds in natural and artificial environments, contributing significantly to mitigating environmental pollution. This research is fundamental in understanding the ecological impact of synthetic compounds and developing strategies for environmental remediation (Keyser et al., 1976).

Biomonitoring and Occupational Health

The metabolites of naphthalene derivatives, including those related to this compound, have been studied as biomarkers for occupational exposure to hazardous substances. Such research is crucial for understanding the health risks associated with exposure to industrial chemicals and for developing effective monitoring and safety protocols to protect workers' health (Budiman & Ilyas, 2022).

Medicinal Chemistry and Pharmacology

The compound and its derivatives have shown promise in medicinal chemistry, where their unique structure lends itself to the development of novel pharmaceuticals. Research in this area explores the synthesis of various analogs and their potential biological activities, aiming to uncover new therapeutic agents for a range of diseases. The exploration of naphthoquinone derivatives, such as 7-Methyljuglone, demonstrates the ongoing interest in these compounds for their diverse pharmacological properties, including antimicrobial and anticancer activities (Mbaveng & Kuete, 2014).

作用機序

Target of Action

2,5-Dihydroxynaphthalene-1,4-dione, a derivative of 1,4-naphthoquinone, interacts with various intracellular molecular targets .

Mode of Action

The quinone ring in this compound contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . This allows the compound to interact with its targets, leading to various biochemical changes.

Biochemical Pathways

Naphthoquinones have been found to play roles in various physiological processes, including oxidative phosphorylation and electron transfer . They can also affect metabolic processes .

Pharmacokinetics

The compound’s quinone ring structure, which is easily reduced by various agents , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and they have a role in protecting against neurodegenerative diseases . They also exhibit anti-inflammatory, antimicrobial, and antitumor activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the redox properties of the compound . .

将来の方向性

Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

生化学分析

Biochemical Properties

2,5-Dihydroxynaphthalene-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit melanin synthesis in wild-type strains of fungi . This inhibition is achieved through the compound’s interaction with enzymes involved in the melanin biosynthesis pathway. Additionally, this compound forms complexes with metal ions, which can affect various biochemical processes .

Cellular Effects

This compound impacts various cellular processes and functions. It has been observed to inhibit fungal growth when combined with dextrose and light exposure . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to influence the expression of genes involved in oxidative stress response and cellular defense mechanisms . The compound’s ability to form complexes with metal ions can also affect cellular processes by altering the availability of these ions for other biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, as seen in its inhibition of melanin synthesis . Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells . These ROS can further interact with cellular components, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, it may degrade into other products, which can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of melanin synthesis and continued generation of ROS .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and inhibition of melanin synthesis . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, which facilitate its redox reactions . The compound’s interaction with metal ions can also influence metabolic flux and metabolite levels by altering the availability of these ions for other metabolic processes . Additionally, this compound can be further metabolized into other derivatives, which may have distinct biochemical activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound’s ability to form complexes with metal ions can influence its distribution by altering its solubility and transport properties . This can further impact its biochemical activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with metal ions can facilitate its localization to organelles involved in metal ion metabolism . This localization can affect the compound’s activity and function within the cell, influencing various biochemical processes .

特性

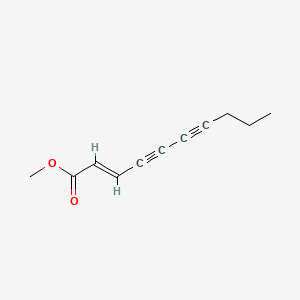

IUPAC Name |

4,5-dihydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMHLTLDUPBBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964190 | |

| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4923-55-1 | |

| Record name | 2-Hydroxyjuglone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)

![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)